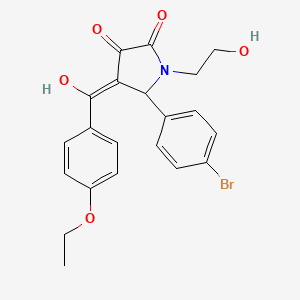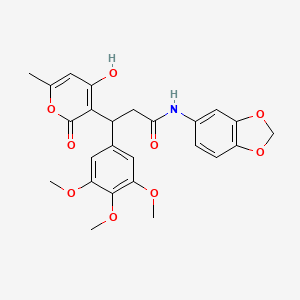![molecular formula C22H24ClN3O5 B11040508 N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11040508.png)
N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common method involves the reaction of 3-chloropropionic acid with 4-methoxyaniline to form an intermediate, which is then further reacted with other reagents to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions may introduce new functional groups into the compound .
Scientific Research Applications
N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
Uniqueness
N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H24ClN3O5 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-4,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H24ClN3O5/c1-26-17-10-14(29-2)11-20(31-4)15(17)12-18(26)22(28)24-8-7-21(27)25-13-5-6-19(30-3)16(23)9-13/h5-6,9-12H,7-8H2,1-4H3,(H,24,28)(H,25,27) |
InChI Key |
LSINTYWXXSWBJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine](/img/structure/B11040425.png)
![N-(3-chloro-2-methylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11040427.png)

![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11040446.png)
![(3,4-Dimethoxyphenyl)[7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl]methanone](/img/structure/B11040461.png)
![2-amino-8'-methoxy-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B11040464.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11040469.png)

![6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11040480.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11040489.png)
![2-{2-[4-(4-chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11040501.png)
![(4-benzylpiperazin-1-yl)(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)methanone](/img/structure/B11040502.png)

![(1E)-4,4,6,8-tetramethyl-1-{[4-(propan-2-yl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040518.png)
